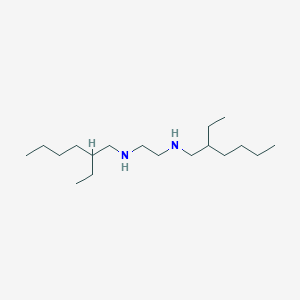

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

Description

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine is a branched aliphatic diamine characterized by two 2-ethylhexyl substituents attached to the nitrogen atoms of an ethane-1,2-diamine backbone. Its structure imparts unique steric and electronic properties, making it valuable in applications such as catalysis, corrosion inhibition, and metal complexation. The bulky 2-ethylhexyl groups enhance hydrophobicity and influence coordination behavior, distinguishing it from linear or aromatic-substituted diamines .

Properties

CAS No. |

86888-13-3 |

|---|---|

Molecular Formula |

C18H40N2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

N,N'-bis(2-ethylhexyl)ethane-1,2-diamine |

InChI |

InChI=1S/C18H40N2/c1-5-9-11-17(7-3)15-19-13-14-20-16-18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3 |

InChI Key |

MDIFBDKWCMRABQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNCCNCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Ethylenediamine, a primary diamine, undergoes nucleophilic substitution with two equivalents of 2-ethylhexyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The base neutralizes hydrohalic acid (HBr) by-products, shifting the equilibrium toward product formation. The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the alkyl halide.

Key parameters include:

- Solvent : Polar aprotic solvents like toluene or ethanol enhance solubility and reaction kinetics.

- Temperature : Reflux conditions (80–120°C) are typically employed to overcome activation barriers.

- Stoichiometry : A slight excess of alkylating agent (2.2–2.5 equivalents) ensures complete bis-alkylation while minimizing polyalkylation by-products.

Optimization Challenges

Steric hindrance from the 2-ethylhexyl group complicates the second alkylation step. Strategies to mitigate this include:

Purification and Yield

Crude products often contain unreacted ethylenediamine, monoalkylated species, and trace salts. Vacuum distillation (150–200°C at 0.1–1 mmHg) isolates the diamine, yielding 60–75% purity. Subsequent acid-base extraction (e.g., HCl washing) further removes impurities, achieving >90% purity.

Catalytic Reductive Amination

While less documented for this specific compound, reductive amination offers an alternative pathway using 2-ethylhexanol and ethylenediamine under hydrogenation conditions. This method avoids alkyl halides, reducing environmental and safety concerns.

Reaction Overview

In the presence of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon), 2-ethylhexanol and ethylenediamine react via a "borrowing hydrogen" mechanism:

Key Parameters

Limitations

The branched nature of 2-ethylhexanol impedes efficient dehydrogenation, leading to lower yields (40–50%) compared to linear alcohols. Additionally, over-reduction to tertiary amines or hydrocarbon by-products remains a challenge.

Comparative Analysis of Methodologies

The table below contrasts the two primary synthesis routes:

| Parameter | Alkylation with Halides | Reductive Amination |

|---|---|---|

| Starting Materials | 2-Ethylhexyl bromide, ethylenediamine | 2-Ethylhexanol, ethylenediamine |

| Catalyst | Base (e.g., K₂CO₃) | Raney nickel |

| Yield | 60–75% | 40–50% |

| By-products | Monoalkylated amines, salts | Tertiary amines, alkanes |

| Environmental Impact | High (HBr waste) | Moderate (no halides) |

| Scalability | High | Moderate |

Emerging Techniques and Innovations

Recent advances focus on sustainable catalysis and solvent-free systems:

Ionic Liquid-Mediated Alkylation

Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) act as dual solvents and catalysts, enhancing reaction rates and reducing waste. Preliminary studies report yields of 70–80% under mild conditions (60–80°C).

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation by improving heat transfer. Ethylenediamine and 2-ethylhexyl bromide react within 30 minutes at 100°C, achieving 85% conversion.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require the presence of a strong base or a catalyst to facilitate the exchange of functional groups.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of new derivatives with different alkyl or aryl groups.

Scientific Research Applications

1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Substituent Effects on Coordination Chemistry

Diamines with varying substituents exhibit distinct coordination behaviors:

- N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamine : Hydroxyl groups enable strong hydrogen bonding and stabilize platinum(II) complexes (e.g., malonato-Pt(II)), forming intramolecular hydrogen bonds that favor cis-R,S isomer crystallization .

- N~1~,N~2~-Bis(substituted-benzyl)ethane-1,2-diamines : Aromatic substituents (e.g., benzyl or 4-chlorobenzylidene) enhance π-π interactions in Schiff base metal complexes (Cu(II), Co(II)), favoring 2:1 ligand-to-metal ratios .

- N,N'-Bis(2-pyridinylmethyl)ethane-1,2-diamine: Pyridyl groups act as strong electron donors, forming stable manganese complexes for catalytic epoxidation of 1,3-butadiene with >99% selectivity .

Key Difference: The 2-ethylhexyl groups in the target compound reduce electron-donating capacity compared to hydroxyl or pyridyl substituents but improve solubility in nonpolar media.

Steric and Electronic Influence on Catalytic Performance

- N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethylethane-1,2-diamine (L5): Linear alkyl chains and tertiary amines facilitate electron-rich environments, but steric hindrance limits effectiveness in cross-coupling reactions .

- N,N′-Bis(mesityl)ethane-1,2-diamine : Bulky mesityl groups hinder metal coordination, reducing catalytic activity in transition-metal-catalyzed reactions .

Key Difference : The branched 2-ethylhexyl groups in the target compound balance steric bulk and flexibility, enabling moderate catalytic activity while preventing substrate overcrowding.

Corrosion Inhibition Efficiency

- N1-(2-aminoethyl)ethane-1,2-diamine (DETA): Linear polyamines with multiple -NH- groups exhibit high corrosion inhibition due to strong adsorption on metal surfaces via lone-pair electrons .

- N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine: Hydrophobic 2-ethylhexyl groups reduce surface adsorption but enhance film-forming ability in non-aqueous environments, offering complementary protection mechanisms .

Biological Activity

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine (also known as DEHA) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₅N₂

- Molecular Weight : 199.35 g/mol

- CAS Number : 112-24-3

The compound features two ethylhexyl groups attached to the nitrogen atoms of an ethane-1,2-diamine backbone. This unique structure contributes to its lipophilicity, which is critical for its biological interactions.

1. Antioxidant Activity

Research indicates that DEHA exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. Studies have demonstrated that DEHA can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Cytotoxic Effects

DEHA has shown cytotoxic effects on various cancer cell lines. In vitro studies reveal that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol .

3. Neuroprotective Effects

Recent findings suggest that DEHA may possess neuroprotective properties. It has been shown to mitigate neuroinflammation in models of neurodegenerative diseases by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This action may be beneficial in conditions like Alzheimer's disease .

Research Findings and Case Studies

Toxicity and Safety Profile

Although DEHA exhibits promising biological activities, its safety profile must be considered. Toxicological studies indicate that high concentrations can lead to cytotoxicity in non-cancerous cell lines, necessitating further investigation into safe dosage levels for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.